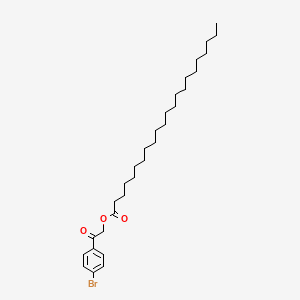
3-Heptanone, 5-hydroxy-2,2,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Heptanone, 5-hydroxy-2,2,6-trimethyl- is an organic compound with the molecular formula C10H20O2 It is a ketone with a hydroxyl group and three methyl groups attached to the heptane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanone, 5-hydroxy-2,2,6-trimethyl- can be achieved through several methods. One common approach involves the aldol condensation of 2,2,6-trimethyl-4-pentanone with formaldehyde, followed by reduction of the resulting product. The reaction typically requires a base such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 3-Heptanone, 5-hydroxy-2,2,6-trimethyl-.
Análisis De Reacciones Químicas
Types of Reactions
3-Heptanone, 5-hydroxy-2,2,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Heptanone, 5-hydroxy-2,2,6-trimethyl- can be converted to 3-Heptanone, 5-oxo-2,2,6-trimethyl-.
Reduction: The reduction of the ketone group yields 3-Heptanol, 5-hydroxy-2,2,6-trimethyl-.
Substitution: Various halogenated derivatives can be formed depending on the substituent used.
Aplicaciones Científicas De Investigación
3-Heptanone, 5-hydroxy-2,2,6-trimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Heptanone, 5-hydroxy-2,2,6-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Heptanone, 5-methyl-: A similar compound with one less hydroxyl group.
3-Heptyne, 2,2,6-trimethyl-: A compound with a triple bond instead of a ketone group.
6-Hydroxy-3-heptanone: A compound with a hydroxyl group at a different position.
Uniqueness
3-Heptanone, 5-hydroxy-2,2,6-trimethyl- is unique due to the presence of both a hydroxyl and a ketone group, along with three methyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
117462-26-7 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
5-hydroxy-2,2,6-trimethylheptan-3-one |
InChI |
InChI=1S/C10H20O2/c1-7(2)8(11)6-9(12)10(3,4)5/h7-8,11H,6H2,1-5H3 |
Clave InChI |
GMYCMCQOPPEVMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC(=O)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)
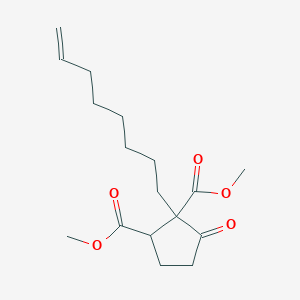
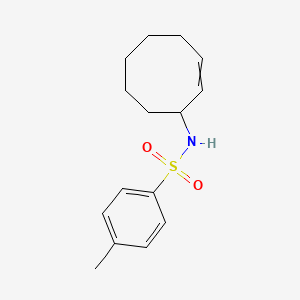
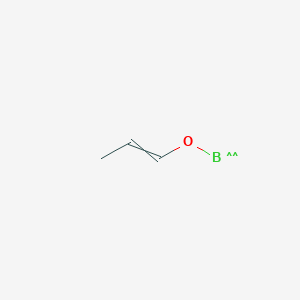
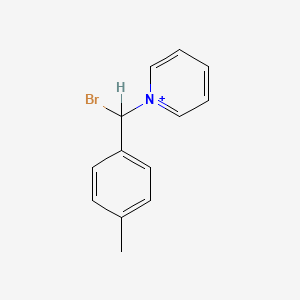
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)
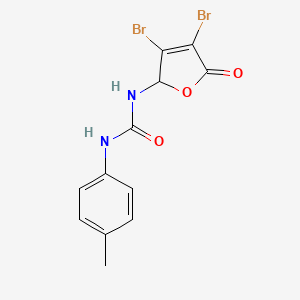
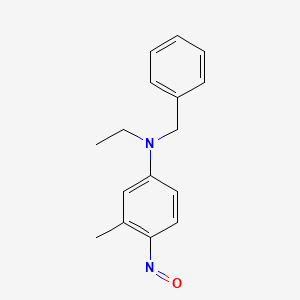
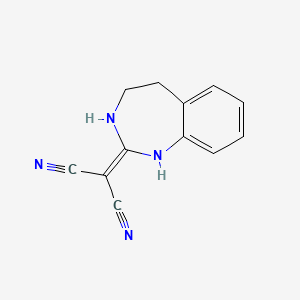
![Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane](/img/structure/B14288994.png)
![{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane](/img/structure/B14288999.png)
